Ethyl 3-bromo-5-(chlorosulfonyl)benzoate
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Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 3-bromo-5-(chlorosulfonyl)benzoate involves complex chemical reactions, including the reaction of ethyl acrylate with arenediazonium bromides in the presence of CuBr (Meerwein arylation) to prepare ethyl 3-aryl-2-bromopropanoates. These compounds can react further, indicating the complex pathways for synthesizing related compounds and derivatives (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Molecular Structure Analysis
The molecular structure of derivatives of this compound, such as ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, has been determined through crystallography, highlighting the importance of aromatic π–π interactions and non-classical hydrogen bonds in stabilizing the crystal structure (Choi, Seo, Son, & Lee, 2009).
Chemical Reactions and Properties
The chemical properties of this compound derivatives are characterized by their reactivity in various chemical reactions. For instance, the oxidation of related compounds with 3-chloroperoxybenzoic acid and their subsequent reactions indicate the compound's versatility in chemical synthesis. The crystal structure exhibits significant interactions such as π–π interactions and hydrogen bonds, which are essential for understanding its reactivity and properties (Choi, Seo, Son, & Lee, 2009).
Physical Properties Analysis
While specific details on the physical properties of this compound itself are not directly available from the papers, related studies on compounds such as Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate provide insight into the crystal structure and intermolecular interactions, which are fundamental to understanding its physical properties. These analyses include examinations of bond lengths, angles, and the overall molecular geometry which influence the compound's physical state, solubility, and stability (Choi, Seo, Son, & Lee, 2009).
Chemical Properties Analysis
The chemical properties of compounds related to this compound, such as reactivity and the ability to participate in various chemical reactions, are influenced by their molecular structure. Studies have explored these properties through the synthesis and reactions of related compounds, shedding light on the functional groups' behavior and the compound's role as an intermediate in the synthesis of more complex molecules (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Scientific Research Applications
Photostimulated Reactions
Ethyl benzoate derivatives, including Ethyl 3-bromo-5-(chlorosulfonyl)benzoate, are used in photostimulated reactions. For example, they react with aryl and alkyl chlorides and bromides to produce reduced products. These reactions are efficient and high-yielding, especially when aryl moieties have suitable double bonds, leading to cyclized reduced products. Such reactions are essential in organic synthesis, offering a pathway to create complex molecules with specific functional groups (Vaillard, Postigo, & Rossi, 2004).
Synthesis of Specific Compounds
This compound is a key intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid, an important intermediate for making chlorantraniliprole (Ya-fei, 2009).
Creation of Carbocyclic Nucleoside Analogues
In the synthesis of novel carbocyclic nucleoside analogues, this compound derivatives are used as key intermediates. These analogues are significant in medicinal chemistry for their potential application in drug development (Hřebabecký, Dračínský, & Holý, 2008).
Antimicrobial and Pharmacological Activities
Compounds synthesized from this compound have been explored for their antimicrobial and pharmacological properties. For example, benzofuran analogues synthesized from 5-bromosalicylaldehyde showed promising antimicrobial and pharmacological activities (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Preparation of Biodegradable Polymers
In the field of materials science, derivatives of this compound are used to synthesize biodegradable polymers. This is achieved by modifying aliphatic polycarbonates with pendent carbonate ester groups, leading to polymers with enhanced biodegradability and potential application in biomedical engineering (Ben-Shaba & Domb, 2006).
properties
IUPAC Name |
ethyl 3-bromo-5-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKJWCNQBKXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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